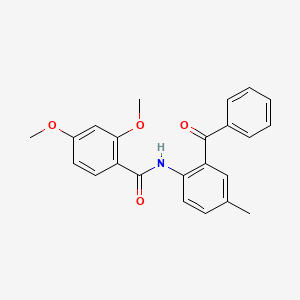

N-(2-benzoyl-4-methylphenyl)-2,4-dimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-benzoyl-4-methylphenyl)-2,4-dimethoxybenzamide, also known as BMD-1, is a compound that has been extensively studied for its potential therapeutic applications. BMD-1 belongs to the family of benzamides and has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

The novel self-condensation of benzanilides and acetanilides with phosphoric anhydride produces N-substituted aroyl and acyl amidines, with N-(2-benzoyl-4-methylphenyl)-2,4-dimethoxybenzamide likely undergoing similar reactions. This process involves complex stereochemistry and structural conformations influenced by restricted rotation about aryl-N bonds, as observed through X-ray crystallography and NMR spectroscopy. Such mechanisms are pivotal for understanding the chemical behavior and applications of these compounds in scientific research, especially in the synthesis of new materials and chemical intermediates (Oberlander & Tebby, 2000).

Molecular Design and Pharmacological Potential

The design of N-acylhydrazone derivatives from the structure of trichostatin A, including compounds related to N-(2-benzoyl-4-methylphenyl)-2,4-dimethoxybenzamide, demonstrates the potential of these compounds as dual inhibitors for histone deacetylase 6/8. This pharmacological evaluation suggests their utility in the development of new molecular therapies for cancer, highlighting the significance of such compounds in medicinal chemistry and drug design (Rodrigues et al., 2016).

Antimicrobial Applications

The synthesis and evaluation of fluorobenzamides containing thiazole and thiazolidine, derived from compounds including N-(2-benzoyl-4-methylphenyl)-2,4-dimethoxybenzamide, have shown promising antimicrobial properties. These compounds exhibit significant activity against various bacterial and fungal strains, indicating their potential in developing new antimicrobial agents. The presence of a fluorine atom in the benzoyl group significantly enhances antimicrobial activity, underscoring the importance of structural modifications in achieving desired biological effects (Desai, Rajpara, & Joshi, 2013).

Material Science and Polymer Synthesis

In material science, the synthesis of novel aromatic polyimides using diamines related to N-(2-benzoyl-4-methylphenyl)-2,4-dimethoxybenzamide offers insights into creating high-performance materials. These polyimides exhibit excellent solubility, thermal stability, and specific heat capacities, making them suitable for various applications in electronics, aerospace, and other advanced technological fields (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

Propiedades

IUPAC Name |

N-(2-benzoyl-4-methylphenyl)-2,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO4/c1-15-9-12-20(19(13-15)22(25)16-7-5-4-6-8-16)24-23(26)18-11-10-17(27-2)14-21(18)28-3/h4-14H,1-3H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYEKBHWYRQJHNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=C(C=C(C=C2)OC)OC)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-benzoyl-4-methylphenyl)-2,4-dimethoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2802153.png)

![Ethyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate;hydrochloride](/img/structure/B2802156.png)

![2-fluoro-N-(2-methoxy-5-methylphenyl)-5-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonylbenzamide](/img/structure/B2802162.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2802169.png)

![exo-3-Methylamino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid benzyl ester](/img/structure/B2802170.png)